

# Application Notes and Protocols for I-124 PET Imaging in Thyroid Cancer

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

### Introduction

Iodine-124 (I-124) Positron Emission Tomography/Computed Tomography (PET/CT) is a high-resolution imaging modality that plays a crucial role in the management of differentiated thyroid cancer (DTC).[1][2] It offers superior image quality and sensitivity compared to conventional I-131 scintigraphy, enabling more accurate detection and localization of residual thyroid tissue, recurrent disease, and metastases.[3][4] Furthermore, the quantitative nature of I-124 PET/CT allows for patient-specific dosimetry, which can be used to calculate the optimal therapeutic activity of I-131 for radioiodine therapy, thereby maximizing the radiation dose to tumor tissue while minimizing toxicity to healthy organs, particularly the bone marrow.[5][6] This document provides detailed protocols for I-124 PET/CT imaging and dosimetry in the context of thyroid cancer.

## **Data Presentation**

## Table 1: Quantitative Parameters for I-124 PET Imaging in Thyroid Cancer



| Parameter                                  | Reported Values                                        | References           |
|--------------------------------------------|--------------------------------------------------------|----------------------|
| Administered I-124 Activity                | 23-74 MBq (0.62 - 2.0 mCi)                             | [2][5][7][8][9]      |
| Imaging Time Points (post-administration)  | Serial scans at 2, 4, 24, 48, 72, and 96 hours         | [5][6][7][9][10][11] |
| Optimal Single Imaging Time Point          | 48 hours for highest lesion detection rate             | [8]                  |
| Optimal Dual Imaging Time<br>Points        | 48 + 72 hours or 48 + 96 hours                         | [8]                  |
| Blood Dose Threshold for I-<br>131 Therapy | < 2 Gy                                                 | [5][6]               |
| Target Lesion Dose for I-131<br>Therapy    | ≥ 75 - 100 Gy                                          | [5][7][10]           |
| Effective Half-life of I-124 in<br>Lesions | Highly variable, necessitating multiple imaging points | [11]                 |

## **Experimental Protocols**Patient Preparation

Optimal I-124 uptake requires adequate stimulation of thyroid-stimulating hormone (TSH) and a low-iodine diet.

#### a. TSH Stimulation:

- Thyroid Hormone Withdrawal (THW): Discontinue levothyroxine for 4 weeks or triiodothyronine for 2 weeks prior to I-124 administration.
- Recombinant Human TSH (rhTSH) Stimulation: As an alternative to THW, administer 0.9 mg of rhTSH intramuscularly on two consecutive days.[6] I-124 is typically administered 24 hours after the second rhTSH injection.

#### b. Low-Iodine Diet:



- Initiate a low-iodine diet for at least 7 days prior to I-124 administration to enhance radioiodine uptake by thyroid tissue.[6]
- Avoid iodinated contrast media and medications containing iodine.
- c. Pre-administration Checks:
- Exclude pregnancy in women of childbearing age.[6]
- Obtain baseline blood tests, including TSH, free T4 (fT4), thyroglobulin (Tg), and anti-Tg antibodies, at the time of maximal TSH stimulation.

### **I-124** Administration

- Administer 23-74 MBq of I-124 orally in capsule or liquid form.[2][5][7][8][9]
- The patient should be fasting for at least 4 hours prior to and 1 hour after administration to ensure optimal absorption.

## **I-124 PET/CT Imaging Protocol**

- a. Acquisition:
- Perform whole-body PET/CT scans from the top of the skull to the upper thighs.[2][6]
- Acquire a series of scans at multiple time points, typically including 4, 24, 48, 72, and 96 hours post-administration, for accurate dosimetric calculations.[5][6][11] A simplified and reliable protocol may involve imaging at 24 and 96 hours.[11]
- For diagnostic purposes, a single scan at 48 hours may be sufficient, as it often provides the highest lesion detection rate.[8] Dual-time-point imaging (e.g., 48 and 72 or 96 hours) can further improve sensitivity.[8]
- PET acquisition is typically performed in 2D or 3D mode, with an emission time of 5-7 minutes per bed position.
- A low-dose CT scan is acquired for attenuation correction and anatomical localization.[12]



#### b. Image Reconstruction:

- Reconstruct PET images using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[2][6]
- Typical reconstruction parameters include 2-8 iterations and 8-16 subsets. [2][6]

## **Dosimetry Protocol**

The goal of I-124 PET-based dosimetry is to determine the maximum tolerable activity (MTA) of I-131 that can be administered without exceeding a critical dose to the bone marrow (surrogated by the blood dose) and to calculate the absorbed dose to metastatic lesions.

- a. Blood and Whole-Body Dosimetry:
- Collect serial blood samples at time points such as 2, 4, 24, 48, 72, and 96 hours after I-124 administration.[5]
- Perform whole-body radiation counting at similar time points to determine whole-body retention.
- Calculate the blood dose per gigabecquerel (Gy/GBq) of administered I-131. The MTA is determined by the activity that results in a blood dose of 2 Gy.[6]
- b. Lesion Dosimetry:
- Delineate regions of interest (ROIs) around iodine-avid lesions on the serial I-124 PET/CT images.
- Generate time-activity curves for each lesion to determine the kinetics of I-124 uptake and clearance.
- Calculate the lesion-absorbed dose per gigabecquerel (LDpA) of I-131.[11]
- The individualized therapeutic activity of I-131 is then calculated to deliver a target dose
   (e.g., >100 Gy) to the lesions without exceeding the MTA.[5] Studies suggest that a lesionabsorbed dose of greater than 75 Gy is associated with a higher probability of therapeutic
  response.[7][10]



## **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of radioiodine uptake in thyroid follicular cells.





Click to download full resolution via product page

Caption: Experimental workflow for I-124 PET/CT imaging and dosimetry.





Click to download full resolution via product page

Caption: Logical relationship for clinical decision-making with I-124 PET/CT.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. clinicalexcellence.qld.gov.au [clinicalexcellence.qld.gov.au]
- 2. The diagnostic value of 124I-PET in patients with differentiated thyroid cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 4. Is I-124 PET/CT useful in identifying thyroid cancer that may take up radioactive iodine? [thyroid.org]
- 5. 124I-PET dosimetry in advanced differentiated thyroid cancer: therapeutic impact PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 7. I-124 PET/CT image-based dosimetry in patients with differentiated thyroid cancer treated with I-131: correlation of patient-specific lesional dosimetry to treatment response PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimal Time for 124I PET/CT Imaging in Metastatic Differentiated Thyroid Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. (124)I PET/CT in Patients with Differentiated Thyroid Cancer: Clinical and Quantitative Image Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Optimized 124I PET dosimetry protocol for radioiodine therapy of differentiated thyroid cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for I-124 PET Imaging in Thyroid Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674435#i-124-pet-imaging-protocol-for-thyroid-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com